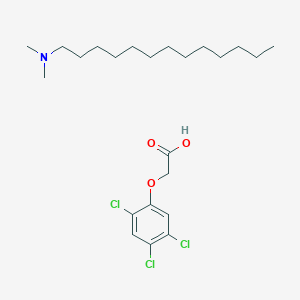
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate: is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which combines a quaternary ammonium group with a trichlorophenoxyacetate moiety, making it a versatile agent in different chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate typically involves the reaction of N,N-dimethyltridecylamine with 2,4,5-trichlorophenoxyacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N-dimethyltridecylamine: This is achieved by the alkylation of tridecylamine with dimethyl sulfate or methyl iodide.
Reaction with 2,4,5-trichlorophenoxyacetic acid: The prepared N,N-dimethyltridecylamine is then reacted with 2,4,5-trichlorophenoxyacetic acid in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
化学反应分析
Types of Reactions: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where the trichlorophenoxyacetate moiety can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学研究应用
Chemistry: N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is employed as a surfactant and antimicrobial agent. It is used in the formulation of disinfectants and antiseptics due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents due to its surfactant properties .
作用机制
The mechanism of action of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound also interferes with the function of membrane-bound proteins, further enhancing its antimicrobial activity .
相似化合物的比较
N,N-Dimethyltetradecylamine: Similar in structure but with a different alkyl chain length.
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a shorter alkyl chain.
2,4,5-Trichlorophenoxyacetic acid: The parent compound used in the synthesis of N,N-Dimethyltridecylammonium (2,4,5-trichlorophenoxy)acetate
Uniqueness: this compound is unique due to its combination of a long alkyl chain with a trichlorophenoxyacetate moiety, providing both surfactant and antimicrobial properties. This dual functionality makes it particularly useful in applications requiring both properties .
属性
CAS 编号 |
2464-48-4 |
|---|---|
分子式 |
C23H38Cl3NO3 |
分子量 |
482.9 g/mol |
IUPAC 名称 |
N,N-dimethyltridecan-1-amine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C15H33N.C8H5Cl3O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h4-15H2,1-3H3;1-2H,3H2,(H,12,13) |
InChI 键 |
VXQIVEOMYXLCPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


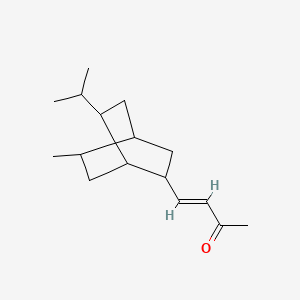
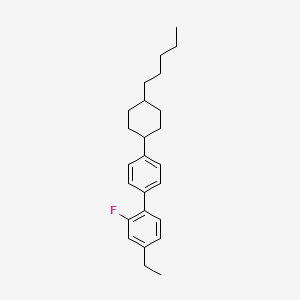
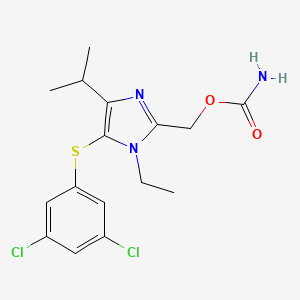
![N-[5-(Allylamino)-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12690213.png)
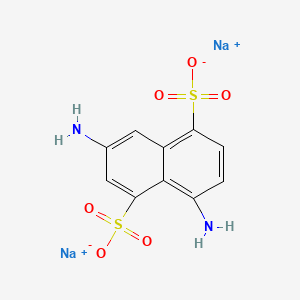


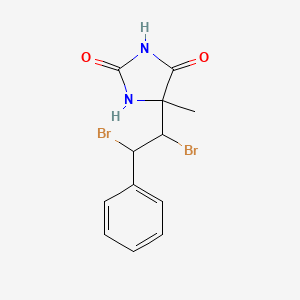

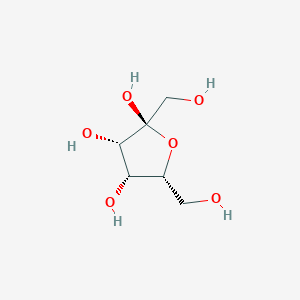
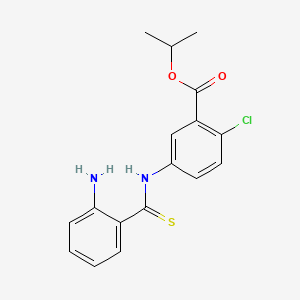

![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)

